Unique Clinical Indication – Acute Hypertension vs. Obesity
PRX933 is the only 5‑HT2C agonist with a primary patent claim for the acute treatment of hypertension [REFS‑1]. Comparator 5‑HT2C agonists lorcaserin and vabicaserin were developed for obesity and schizophrenia, respectively, and have no demonstrated blood‑pressure‑lowering activity in humans [REFS‑2][REFS‑3].
| Evidence Dimension | Primary therapeutic indication |
|---|---|
| Target Compound Data | Acute hypertension (human clinical trial, WO2014140631A1) |
| Comparator Or Baseline | Lorcaserin (obesity), Vabicaserin (schizophrenia) |
| Quantified Difference | Indication‑specific; no overlap in clinical development |
| Conditions | Human clinical development stage |
Why This Matters
Procurement of PRX933 hydrochloride is essential for studies focused on 5‑HT2C‑mediated blood pressure regulation; generic 5‑HT2C agonists cannot recapitulate this disease‑relevant pharmacology.
- [1] Richardson, P. (2014). PRX933 (PRX-00933), a 5HT2C agonist, for use in the treatment of hypertension. WO2014140631A1. World Intellectual Property Organization. View Source
- [2] Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. View Source
- [3] Dunlop, J., et al. (2011). Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 337(3), 673-680. View Source
